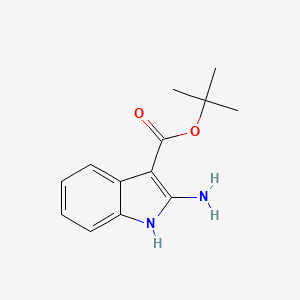

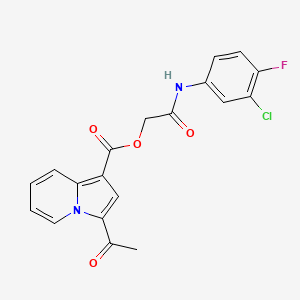

Tert-butyl 2-amino-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

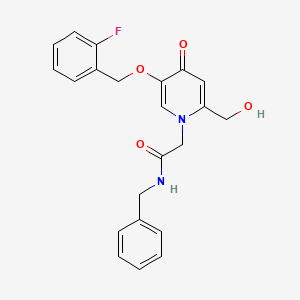

Tert-butyl 2-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are known to show various biologically vital properties .

Synthesis Analysis

Indole derivatives are synthesized using various methods, attracting the attention of the chemical community . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted . The synthesis involves starting from simple commercially available materials using inexpensive reagents via efficient and selective protocols .Wissenschaftliche Forschungsanwendungen

Synthesis of Gamma-Carbolines and Heteropolycycles

In a study by Zhang and Larock (2003), a variety of N-substituted 2-bromo-1H-indole-3-carboxaldehydes, including tert-butyl 2-amino-1H-indole-3-carboxylate, were used for the synthesis of gamma-carboline derivatives. These compounds were obtained through palladium-catalyzed intramolecular iminoannulation, demonstrating the compound's utility in synthesizing complex polycyclic structures (Zhang & Larock, 2003).

Structural Analysis and Reactivity Studies

Boraei et al. (2021) explored the molecular structure, reactivity, and potential applications of tert-butyl 2-amino-1H-indole-3-carboxylate derivatives in their study. They synthesized new compounds containing this moiety and analyzed them using X-ray diffraction, NMR spectroscopy, and computational methods. This research highlighted the structural and electronic properties of these compounds, contributing to the understanding of their reactivity and potential applications in chemical synthesis (Boraei et al., 2021).

Crystal Structure Analysis

The study by Thenmozhi et al. (2009) focused on the crystal structure of a derivative of tert-butyl 2-amino-1H-indole-3-carboxylate. This research provided detailed insights into the molecular arrangement and intermolecular interactions within the crystal lattice, which can be crucial for understanding the material's properties and potential applications in various fields (Thenmozhi et al., 2009).

Spirocyclic Indoline Lactone Synthesis

Hodges et al. (2004) reported the use of tert-butyl 2-amino-1H-indole-3-carboxylate derivatives in synthesizing spirocyclic indoline lactones. This research demonstrated the compound's utility in generating complex structures with potential pharmaceutical applications (Hodges et al., 2004).

Synthesis of Marine Alkaloid Analogues

In research conducted by Carbone et al. (2013), tert-butyl 2-amino-1H-indole-3-carboxylate derivatives were used to synthesize deaza-analogues of the bisindole marine alkaloid topsentin. This study highlights the compound's role in producing bioactive molecules, which could have implications in drug discovery and marine natural product synthesis (Carbone et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are a useful heterocyclic compound having broad-spectrum biological activities . The construction of indoles as a moiety in selected alkaloids is a future direction .

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-8-6-4-5-7-9(8)15-11(10)14/h4-7,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXNZSIJGGDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(NC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-1H-indole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)

![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)

![2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2913707.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)

amine hydrochloride](/img/structure/B2913710.png)